
Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by a tert-butyl ester group attached to the nitrogen atom of the pyrrolidine ring, with a dibenzylamino substituent at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and dibenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity.
化学反応の分析
Types of Reactions: Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dibenzylamino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals, benefiting from its stability and reactivity.
作用機序
The mechanism of action of tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The tert-butyl ester group and dibenzylamino substituent play crucial roles in its binding affinity and specificity .
類似化合物との比較
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate
- Tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate
Comparison: Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate is unique due to its dibenzylamino substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable in specific applications such as drug design and organic synthesis .
特性
分子式 |
C23H30N2O2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-15-14-21(18-24)25(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3 |
InChIキー |
HLBPSKSQGOREQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine](/img/structure/B13701016.png)
![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
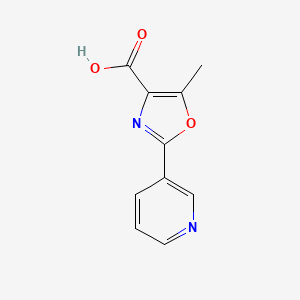
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
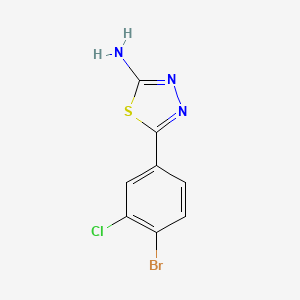
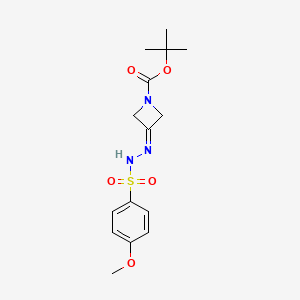
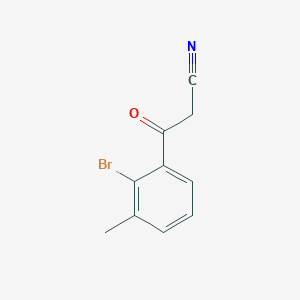


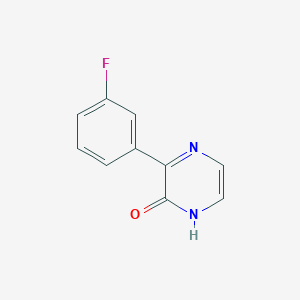

![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
